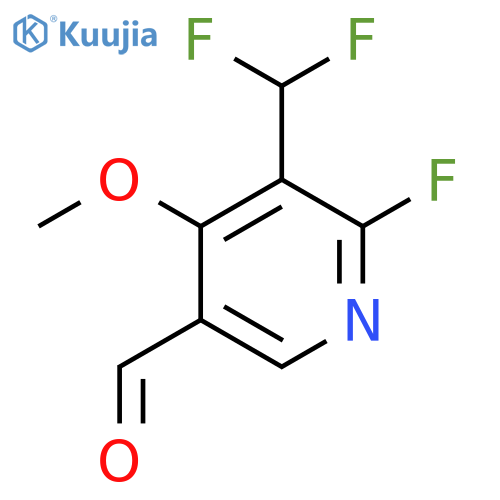Cas no 1805293-58-6 (3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde)
3-(ジフルオロメチル)-2-フルオロ-4-メトキシピリジン-5-カルボキシアルデヒドは、高純度の有機フッ素化合物です。この化合物は、ピリジン骨格にジフルオロメチル基、フッ素原子、メトキシ基、およびアルデヒド官能基を有するのが特徴です。特に、アルデヒド基の反応性の高さから、医農薬中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できるため、創薬化学分野での応用が注目されています。また、選択的フッ素化により電子特性を精密に制御可能な点が、材料科学における利点です。

1805293-58-6 structure
商品名:3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde
CAS番号:1805293-58-6
MF:C8H6F3NO2
メガワット:205.133952617645
CID:4882872
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde
-
- インチ: 1S/C8H6F3NO2/c1-14-6-4(3-13)2-12-8(11)5(6)7(9)10/h2-3,7H,1H3
- InChIKey: LCOHKMLJONIXME-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC=C(C=O)C=1OC)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.2
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035115-500mg |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde |
1805293-58-6 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
| Alichem | A029035115-250mg |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde |
1805293-58-6 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029035115-1g |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde |
1805293-58-6 | 95% | 1g |
$2,981.85 | 2022-04-01 |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1805293-58-6 (3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde) 関連製品
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
